![molecular formula C17H16FeOS B594159 (R)-Ferrocenyl p-Tolyl Sulfoxide CAS No. 130225-27-3](/img/structure/B594159.png)
(R)-Ferrocenyl p-Tolyl Sulfoxide
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Overview
Description
Synthesis Analysis
The synthesis of p-Tolyl Methyl Sulfoxide [®-pTMSO] has been reported . In another study, the internal dynamics of MTSO were investigated using broadband rotational spectroscopy .Molecular Structure Analysis
The molecular structure of MTSO was studied using broadband rotational spectroscopy . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .Chemical Reactions Analysis
The anions of “®-(+)-Methyl p-tolyl sulfoxide” undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines . In another study, the catalytic activity of ®-6,6’-Diphenyl-BINOL in combination with Ti(O-i-Pr)4 for the asymmetric oxidation of sulfides was explored .Scientific Research Applications
Chemical Synthesis
The compound can be used in the synthesis of other complex molecules. For instance, ®-(+)-methyl p-tolyl sulfoxide may be used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis .
Chiral Sulfoxide Preparation
The compound has been used in the preparation of chiral sulfoxides through kinetic resolution, exhibiting excellent catalytic properties .
Surface Science
®-(+)-Methyl p-tolyl sulfoxide has been deposited on Au(111) and investigated by means of photoelectron spectroscopy and density functional theory calculations . This research is relevant for the design of molecular devices for future technological and biomedical applications.
Material Science
The ability to develop self-assembled monolayers (SAMs) of organic molecules on solid surfaces and nanoparticles is a relevant issue for the design of molecular devices for future technological and biomedical applications . This compound could potentially be used in the development of such materials.
Mechanism of Action
Target of Action
It’s known that enantiopure sulfoxides, a class to which this compound belongs, have important roles in asymmetric synthesis and have useful biological properties .
Mode of Action
It’s known that sulfoxides can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that ®-Ferrocenyl p-Tolyl Sulfoxide could interact with its targets through similar addition reactions.
Biochemical Pathways
It’s known that sulfoxides play a significant role in asymmetric synthesis . This suggests that the compound could affect biochemical pathways related to the synthesis of chiral molecules.
Pharmacokinetics
The compound’s properties such as its optical activity and enantiomeric excess, which could impact its bioavailability, have been studied .
Result of Action
It’s known that the compound can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that the compound could induce the formation of these molecules in a cellular context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Ferrocenyl p-Tolyl Sulfoxide. For instance, the compound’s rotational spectrum was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The study found that the compound’s internal rotation and inversion dynamics could be influenced by factors such as temperature and pressure .
Future Directions
Future research could focus on the internal dynamics of MTSO and similar compounds, particularly the arrangement of the sulfoxide group . The low energy barrier for the methyl top internal rotation implies an electron-withdrawing effect of the group at the opposite side of the phenyl ring . This could have implications for the design of new compounds and reactions.
properties
IUPAC Name |
cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXXGKGRWQHLR-UTLKBRERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FeOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659816 |
Source
|
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130225-27-3 |
Source
|
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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